methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate
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Overview
Description
Methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate: is a complex organic compound that belongs to the class of phenoxyacetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions to form 3-methyl-1-phenyl-5-pyrazolone.
Bromination: The next step involves the bromination of the phenoxy group. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of the brominated phenoxy compound with methyl chloroacetate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide, ammonia, and thiourea can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the design of inhibitors, activators, and other bioactive molecules.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of various polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of high-performance materials.
Mechanism of Action
The mechanism of action of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate involves its interaction with various molecular targets and pathways. The bromine atom and the pyrazole ring play key roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to the modulation of their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxyacetate: A closely related compound with similar structure and reactivity.
Ethyl bromoacetate: A simpler ester with similar bromine functionality but lacking the pyrazole ring and phenoxy group.
Methyl 2-bromo-6-chloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl]phenoxyacetate: A compound with additional chlorine and pyrimidine functionalities.
Uniqueness
The uniqueness of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate lies in its combination of a bromine atom, a pyrazole ring, and a phenoxy group. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H17BrN2O4 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 2-[2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-16(20(25)23(22-13)15-6-4-3-5-7-15)10-14-8-9-18(17(21)11-14)27-12-19(24)26-2/h3-11H,12H2,1-2H3/b16-10+ |
InChI Key |
TUHHITOPFXGDKZ-MHWRWJLKSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC(=O)OC)Br)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)OC)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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